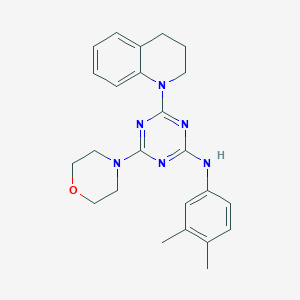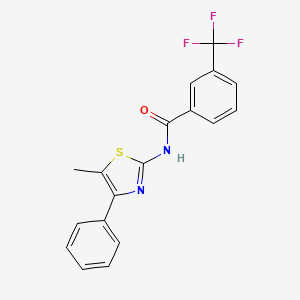![molecular formula C14H13FN4O B6579812 7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946324-86-3](/img/structure/B6579812.png)
7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a complex organic molecule. It is likely to be a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class of compounds . These compounds are known to have significant biological activity and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar triazolo[4,3-a]pyrazine derivatives often involves cyclization of intermediate compounds . A method has been suggested that starts from esters of oxalic acid monoamides, which are converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF . The subsequent cyclization of these compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the class of compounds it belongs to. It likely contains a triazolo[4,3-a]pyrazine core, which is a bicyclic structure consisting of a pyrazine ring fused with a 1,2,4-triazole ring . The “7-(4-fluorophenyl)-3-propyl” part of the name suggests that a 4-fluorophenyl group and a propyl group are attached to this core .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other [1,2,4]triazolo[4,3-a]pyrazine derivatives. These reactions often involve the formation of intermediate compounds, which are then cyclized to form the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to have a high melting point, as indicated by a similar compound . The presence of a fluorophenyl group and a propyl group may also influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has been studied for its potential applications in the medical and scientific fields. One of the most promising applications of this compound is as an insecticide. Studies have shown that this compound is effective in killing a variety of insect species, including mosquitoes, cockroaches, and flies. Additionally, this compound has been studied for its potential use as a cancer therapy. Studies have revealed that this compound is able to inhibit the growth of cancer cells in vitro, suggesting that it may be a potential therapeutic agent for the treatment of cancer. In addition, this compound has been studied for its potential use as a neurotransmitter modulator. Studies have shown that this compound is able to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Wirkmechanismus
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been found to interact with various receptors and enzymes .
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-a]pyrazine class are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antimicrobial and anticancer effects .
Action Environment
Similar compounds have been studied under various environmental conditions .
Vorteile Und Einschränkungen Für Laborexperimente
7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its availability and ease of synthesis. Additionally, this compound is non-toxic and has a relatively low cost, making it an ideal compound for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not completely water-soluble, making it difficult to use in aqueous solutions. Additionally, this compound is not stable in the presence of strong acids or bases, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for the research of 7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one. One of the most promising areas of research is the development of new and improved synthesis methods for this compound. Additionally, further research is needed to investigate the mechanism of action of this compound and its potential applications in the medical and scientific fields. Furthermore, further research is needed to investigate the biochemical and physiological effects of this compound and its potential use as an insecticide. Finally, further research is needed to investigate the advantages and limitations of this compound for laboratory experiments.
Synthesemethoden
7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can be synthesized through a variety of methods. One of the most common methods is the condensation reaction of 4-fluorophenyl isocyanate and 3-propyl-1,2,4-triazole. The reaction is carried out in the presence of an acid catalyst and aprotic solvent, such as dimethyl sulfoxide (DMSO). The reaction yields a mixture of the desired product and byproducts, which can be separated by column chromatography. Other methods for the synthesis of this compound include the reaction of 4-fluorophenyl isocyanate with a variety of other triazole derivatives, such as 4-methyl-3-propyl-1,2,4-triazole.
Eigenschaften
IUPAC Name |
7-(4-fluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-2-3-12-16-17-13-14(20)18(8-9-19(12)13)11-6-4-10(15)5-7-11/h4-9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBJRLIEUPWSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579742.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579756.png)

![3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579764.png)

![7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579779.png)
![3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579792.png)
![3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579800.png)
![7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579807.png)
![7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579811.png)
![7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579815.png)
![7-(4-fluorophenyl)-3-(propan-2-yl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579818.png)
![1-(3-chloro-4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6579827.png)